molecular formula C12H17FN2O2 B12241102 3-Tert-butyl-1-(4-fluoro-3-methoxyphenyl)urea

3-Tert-butyl-1-(4-fluoro-3-methoxyphenyl)urea

Cat. No.: B12241102
M. Wt: 240.27 g/mol
InChI Key: ZLHBVIJPTGBKOC-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-(4-fluoro-3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-(4-fluoro-3-methoxyphenyl)urea typically involves the reaction of 4-fluoro-3-methoxyaniline with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-fluoro-3-methoxyaniline} + \text{tert-butyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-(4-fluoro-3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Tert-butyl-1-(4-fluoro-3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-(4-fluoro-3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-4-methoxyphenol: Similar structure but lacks the fluoro group.

    4-Fluoro-3-methoxyphenylurea: Similar structure but lacks the tert-butyl group.

Uniqueness

3-Tert-butyl-1-(4-fluoro-3-methoxyphenyl)urea is unique due to the combination of the tert-butyl, fluoro, and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

1-tert-butyl-3-(4-fluoro-3-methoxyphenyl)urea

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)15-11(16)14-8-5-6-9(13)10(7-8)17-4/h5-7H,1-4H3,(H2,14,15,16)

InChI Key

ZLHBVIJPTGBKOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=C(C=C1)F)OC

Origin of Product

United States

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